tert-Butyl ((6-(methylamino)pyridin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((6-(methylamino)pyridin-3-yl)methyl)carbamate is an organic compound with a complex structure that includes a tert-butyl carbamate group attached to a pyridine ring substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(methylamino)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of Boc-protected amines. For example, Boc acid anhydride can be reacted with ethanol and ammonia to form tert-butyl carbamate, which is then coupled with a pyridine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(methylamino)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((6-(methylamino)pyridin-3-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding .
Medicine
It can be used as a building block for the synthesis of pharmaceutical compounds with therapeutic properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl ((6-(methylamino)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (6-methylpyridin-3-yl)carbamate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl ((6-(methylamino)pyridin-3-yl)methyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of both tert-butyl carbamate and methylamino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H19N3O2 |
---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl N-[[6-(methylamino)pyridin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-9-5-6-10(13-4)14-7-9/h5-7H,8H2,1-4H3,(H,13,14)(H,15,16) |
InChI Key |
VKMGEECPKXJROS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)NC |
Origin of Product |
United States |
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